Salubrinal

Descripción general

Descripción

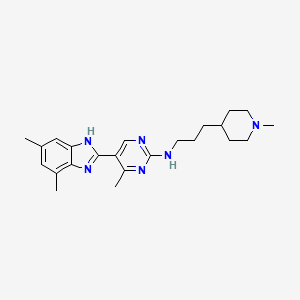

Salubrinal is a drug that acts as a specific inhibitor of eIF2α phosphatase enzymes . It is primarily used experimentally to study stress responses in eukaryotic cells associated with the action of eIF2 . This compound indirectly inhibits eIF2 as a result of reduced dephosphorylation of its α-subunit .

Molecular Structure Analysis

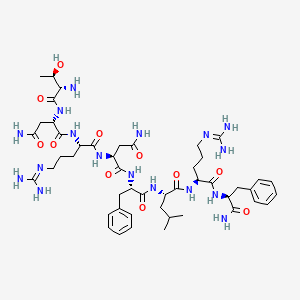

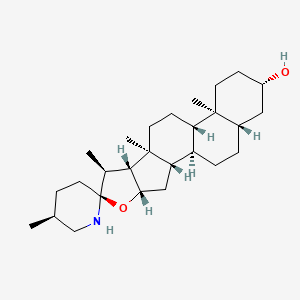

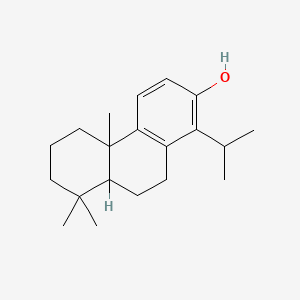

This compound has a complex molecular structure with the formula C21H17Cl3N4OS . It is a member of the class of quinolines and is a mixed aminal resulting from the formal condensation of trichloroacetaldehyde with the amide nitrogen of trans-cinnamamide and the primary amino group of 1-quinolin-8-ylthiourea .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known that this compound acts as a specific inhibitor of eIF2α phosphatase enzymes . This suggests that it interacts with these enzymes in a way that prevents their normal function.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 479.8 g/mol . It is a member of quinolines, a member of thioureas, an aminal, an organochlorine compound, and a secondary carboxamide . It is functionally related to a trichloroacetaldehyde and a trans-cinnamamide .

Aplicaciones Científicas De Investigación

Inhibición de la osteoclastogénesis

Salubrinal ha sido investigado por sus efectos sobre la osteoclastogénesis in vitro. Ha mostrado potencial en el tratamiento de enfermedades relacionadas con la destrucción ósea al mejorar la artritis en modelos animales, lo que indica su posible uso como fármaco para la artritis reumatoide (AR) .

Terapia contra el cáncer

La investigación ha revelado que this compound exhibe citotoxicidad contra las células de cáncer de mama inflamatorio (IBC), lo que sugiere su potencial como agente anticancerígeno. Modula las vías de estrés del retículo endoplásmico (RE), que podrían aprovecharse en el tratamiento del cáncer .

Ciclo celular y protección contra el daño del ADN

This compound ha demostrado la capacidad de atenuar el arresto del ciclo celular y proteger contra la fragmentación del ADN y la condensación nuclear causadas por agentes dañinos como el BPDE, un compuesto carcinogénico. Esto sugiere su papel en los mecanismos de protección celular .

Perfil ADME

Se ha realizado una evaluación in silico de this compound y sus análogos para comprender sus propiedades de absorción, distribución, metabolismo y excreción (ADME). Esto es crucial para el desarrollo de fármacos y la predicción del comportamiento de los fármacos dentro del cuerpo .

Modulación de la inflamación y la apoptosis

This compound ha mostrado eficacia en la mejora de la inflamación y la apoptosis en condiciones médicas como la inflamación corneal. Su papel como inhibidor del estrés del retículo endoplásmico destaca su potencial terapéutico .

Mecanismo De Acción

Target of Action

Salubrinal primarily targets eIF2α phosphatase enzymes . These enzymes play a crucial role in protein synthesis and stress responses in eukaryotic cells .

Mode of Action

This compound acts as a specific inhibitor of eIF2α phosphatase enzymes . It indirectly inhibits eIF2 as a result of reduced dephosphorylation of its α-subunit . This inhibition results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .

Biochemical Pathways

The inhibition of eIF2α by this compound affects the stress response pathways in cells . These pathways are usually activated by events such as oxidative stress or the accumulation of unfolded proteins in the endoplasmic reticulum . The activation of these pathways can lead to various downstream effects, including the modulation of ER stress pathways .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits a rapid decrease in plasma concentration within 24 hours following subcutaneous injection, with a half-life in plasma of approximately 1.2 hours . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it has been shown to protect cells from endoplasmic reticulum stress-induced apoptosis . In addition, this compound has demonstrated potential antitumor properties, particularly in combination with other drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the tumor microenvironment, which is rich in soluble cytokines, chemokines, growth, and angiogenic factors, can drive the abnormal functioning of the endoplasmic reticulum in healthy cells . In such environments, cancer cells adapt well to the ER stress induced by this compound .

Safety and Hazards

Direcciones Futuras

Salubrinal has been shown to protect cells from damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It has potential therapeutic value due to its function , but is currently only used experimentally . Future research may focus on the development of new phosphatase inhibitors of the eukaryotic translation initiation factor GADD34:PP1 . Additionally, this compound and other molecules with antioxidant properties such as guanabenz, N-acetyl cysteine, methylene blue, rapamycin, and naringenin may be used in future clinical studies .

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOIAYJMPKXARU-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420852 | |

| Record name | Salubrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405060-95-9 | |

| Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salubrinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salubrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405060-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALUBRINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.